Metalaxyl-M

説明

特性

IUPAC Name |

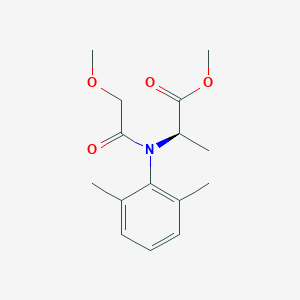

methyl (2R)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEIXNIJLIKNTD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032671 | |

| Record name | Metalaxyl-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70630-17-0 | |

| Record name | (R)-Metalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70630-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metalaxyl-M [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070630170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metalaxyl-M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alanine, N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METALAXYL-M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q54ONN4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Metalaxyl-M on Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is a highly effective and systemic agent used to control diseases caused by oomycetes, a group of destructive plant pathogens. Its mode of action is characterized by a high degree of specificity, targeting a fundamental process in oomycete physiology: ribosomal RNA (rRNA) synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its primary target, the biochemical consequences of its action, and the mechanisms of resistance that have evolved in oomycete populations. This document also includes quantitative data on its efficacy, detailed experimental protocols for studying its mechanism of action, and visual diagrams of the key pathways and workflows.

Introduction to this compound and Phenylamide Fungicides

This compound, also known as mefenoxam, belongs to the phenylamide class of fungicides.[1] It is the more biologically active isomer of metalaxyl, a racemic mixture of R- and S-enantiomers.[1] This enhanced activity allows for lower application rates compared to the racemic mixture.[1] Phenylamides are renowned for their systemic properties, enabling them to be absorbed by the plant and translocated throughout its tissues, providing both curative and preventative protection against oomycete pathogens such as Phytophthora, Pythium, and Plasmopara species.[1][2] The primary mode of action for this class of fungicides is the specific inhibition of rRNA synthesis, a process critical for protein production and cell growth in oomycetes.[3][4][5]

The Molecular Target: Oomycete RNA Polymerase I

The primary molecular target of this compound is the nuclear RNA polymerase I (Pol I), a multi-subunit enzyme exclusively responsible for the transcription of ribosomal RNA genes.[2][4] In oomycetes, this enzyme is crucial for the production of the large ribosomal subunit RNA, a key component of ribosomes. The largest subunit of RNA polymerase I, designated as RPA190, has been identified as the specific binding site for phenylamide fungicides, including this compound.[6]

Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

This compound exerts its fungicidal effect by binding to the RPA190 subunit of the RNA polymerase I complex. This binding event interferes with the enzyme's ability to transcribe rDNA into rRNA. The immediate consequence is a rapid and potent inhibition of rRNA synthesis.[7] Studies have shown that RNA synthesis is strongly inhibited within minutes of exposure to metalaxyl.[7] Specifically, the synthesis of ribosomal RNA is affected more significantly (over 90% inhibition) than that of transfer RNA (tRNA) or messenger RNA (mRNA).[7]

The disruption of rRNA synthesis sets off a cascade of downstream cellular events:

-

Cessation of Ribosome Biogenesis: Without a continuous supply of new rRNA, the assembly of new ribosomes in the nucleolus is halted.

-

Inhibition of Protein Synthesis: The depletion of the ribosome pool leads to a rapid decline in the overall rate of protein synthesis. This inhibition of protein synthesis becomes significant a few hours after the initial inhibition of RNA synthesis.[7]

-

Suppression of Growth and Development: The inability to synthesize essential proteins leads to the cessation of mycelial growth and the inhibition of spore germination, effectively stopping the progression of the disease.[5]

Quantitative Data on Efficacy

The efficacy of this compound is typically quantified by determining the effective concentration required to inhibit 50% of mycelial growth (EC50). These values vary depending on the oomycete species and the sensitivity of the isolate.

Table 1: EC50 Values of this compound for Sensitive Isolates of Various Oomycete Species

| Oomycete Species | EC50 Range (µg/mL) | Reference(s) |

| Phytophthora infestans (sensitive) | 0.01 - 1.0 | [1] |

| Phytophthora capsici (sensitive) | 0.12 - 1.1 | [8] |

| Phytophthora erythroseptica (sensitive) | ~0.5 | [1] |

| Pythium ultimum var. sporangiiferum | 0.05 - 1.30 | [5][9] |

| Pythium aphanidermatum | 1.19 - 3.12 | [5][9] |

| Plasmopara viticola (sensitive) | <10 (MIC) | [10] |

Table 2: EC50 Values for this compound Resistant Oomycete Isolates

| Oomycete Species | EC50 Range (µg/mL) | Reference(s) |

| Phytophthora infestans (resistant) | >100 | [8] |

| Phytophthora capsici (resistant) | 3 - 863 | [8] |

| Phytophthora erythroseptica (highly resistant) | >100 | [1] |

| Plasmopara viticola (resistant) | >100 (MIC) | [10] |

Mechanisms of Resistance

The development of resistance to this compound is a significant concern in disease management.[1] The primary mechanism of resistance involves modifications to the target site.

-

Target Site Modification: Mutations in the RPA190 gene, which encodes the largest subunit of RNA polymerase I, are a major cause of resistance.[2][3] Several specific amino acid substitutions have been identified in resistant isolates of Phytophthora infestans, including V1476G, P980S, and F382Y.[2] The number of mutations in the RPA190 gene has been shown to be positively correlated with the EC50 values.[2] However, it is important to note that not all resistant isolates possess these mutations, suggesting that other resistance mechanisms exist.[3][4]

-

Other Potential Mechanisms: While target site modification is the most well-documented mechanism, other factors may contribute to resistance, such as increased efflux of the fungicide or enzymatic detoxification. However, more research is needed to fully elucidate these alternative mechanisms in oomycetes.

Experimental Protocols

Determination of EC50 Values using Amended Agar Medium

This protocol is a standard method to determine the EC50 value of a fungicide against an oomycete.

Materials:

-

Oomycete culture

-

Appropriate culture medium (e.g., V8 juice agar, corn meal agar)

-

This compound stock solution

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Prepare the culture medium and autoclave.

-

Allow the medium to cool to approximately 50-60°C.

-

Prepare a series of this compound concentrations by adding the appropriate amount of stock solution to the molten agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control with no fungicide.

-

Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

From the margin of an actively growing oomycete culture, take mycelial plugs using a sterile cork borer.

-

Place one mycelial plug in the center of each petri dish.

-

Incubate the plates at the optimal temperature for the specific oomycete in the dark.

-

Measure the radial growth of the mycelium at regular intervals until the control plate is nearly covered.

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[11]

In Vitro Transcription Assay with Oomycete RNA Polymerase I (Adapted)

This protocol is adapted from established methods for other eukaryotes and can be used to directly assess the inhibitory effect of this compound on oomycete RNA polymerase I activity.

Materials:

-

Purified oomycete RNA polymerase I

-

DNA template containing an oomycete rRNA promoter

-

Reaction buffer (containing HEPES, KCl, MgCl2, DTT)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

-

This compound stock solution

-

Stop solution (containing EDTA, SDS)

-

Phenol:chloroform

-

Ethanol

-

Denaturing polyacrylamide gel

-

Phosphorimager or autoradiography film

Procedure:

-

Isolate and purify active RNA polymerase I from the target oomycete. This is a complex procedure that typically involves cell lysis, ammonium sulfate precipitation, and multiple chromatography steps.

-

Set up the transcription reaction by combining the purified RNA polymerase I, the DNA template, and the reaction buffer.

-

Add different concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

-

Initiate the transcription by adding the ribonucleoside triphosphates, including the radiolabeled rNTP.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding the stop solution.

-

Extract the RNA transcripts using phenol:chloroform and precipitate with ethanol.

-

Separate the radiolabeled RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the amount of transcript produced in each reaction using a phosphorimager or autoradiography.

-

Calculate the percentage of inhibition of transcription for each this compound concentration and determine the IC50 value.

Ribosomal RNA Synthesis Inhibition Assay using ³H-Uridine Incorporation

This assay measures the effect of this compound on the overall rate of rRNA synthesis in living oomycete mycelia.

Materials:

-

Liquid culture of the target oomycete

-

[³H]-Uridine (radiolabeled precursor for RNA synthesis)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Grow the oomycete in a liquid culture medium to the desired growth phase.

-

Aliquot the mycelial culture into separate flasks.

-

Add different concentrations of this compound to the flasks. Include a control with no inhibitor.

-

Incubate for a short period to allow the fungicide to take effect.

-

Add a pulse of [³H]-Uridine to each flask and incubate for a defined period (e.g., 15-30 minutes) to allow for its incorporation into newly synthesized RNA.

-

Harvest the mycelia by filtration.

-

Wash the mycelia to remove unincorporated [³H]-Uridine.

-

Lyse the cells and precipitate the macromolecules (including RNA) using cold TCA.

-

Collect the precipitate on a filter and wash with TCA.

-

Measure the amount of radioactivity incorporated into the precipitate using a scintillation counter.

-

The amount of radioactivity is proportional to the rate of RNA synthesis. Calculate the percentage of inhibition for each this compound concentration.

Conclusion

This compound is a potent and specific inhibitor of oomycete growth, acting through the targeted disruption of ribosomal RNA synthesis via its interaction with RNA polymerase I. This precise mechanism of action makes it a valuable tool for the control of oomycete-incited plant diseases. However, the emergence of resistance, primarily through mutations in the target enzyme, underscores the importance of resistance management strategies. A thorough understanding of its molecular mechanism, as detailed in this guide, is essential for the continued effective use of this compound and for the development of new and improved oomycete control agents.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

- 3. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. How Does the Sample Preparation of Phytophthora infestans Mycelium Affect the Quality of Isolated RNA? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Metalaxyl-M (C₁₅H₂₁NO₄)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metalaxyl-M, the R-enantiomer of metalaxyl, is a high-efficacy, systemic phenylamide fungicide with the chemical formula C₁₅H₂₁NO₄. It offers targeted control of plant diseases caused by Oomycete pathogens, such as those from the Pythium and Phytophthora genera.[1][2] Its specific mode of action involves the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I, a mechanism that provides both protective and curative effects in a wide range of agricultural and horticultural crops.[1][3][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, biological activity, toxicological profile, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid or viscous liquid.[5][6] As the biologically active enantiomer, it provides the same level of disease control as racemic metalaxyl but at significantly lower application rates.[5][7] This increased efficiency reduces the chemical load on the environment.[3] Key quantitative data are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₁NO₄ | [4][5] |

| Molecular Weight | 279.33 g/mol | [4][8][9] |

| CAS Number | 70630-17-0 | [4][6] |

| IUPAC Name | methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate | [4][6] |

| Appearance | White crystalline solid / Pale yellow, clear viscous liquid | [5][6] |

| Melting Point | 71.8-72.3 °C (for racemic Metalaxyl) | [10] |

| Boiling Point | Decomposes at ~270°C | [6] |

| Water Solubility | 26 g/L at 25°C | [6] |

| Vapor Pressure | 3.3 x 10⁻³ Pa at 25°C | [6] |

| Log P (Octanol/Water) | 1.71 | [6] |

Mechanism of Action

The primary mode of action for this compound is the specific inhibition of protein synthesis in Oomycete fungi by interfering with the synthesis of ribosomal RNA.[4][11] It selectively targets the fungal RNA polymerase I enzyme, which is responsible for transcribing rDNA into rRNA, a critical component of ribosomes.[1][3][12] By disrupting this process, this compound halts the production of new ribosomes, which in turn stops protein synthesis and prevents further fungal growth, including spore germination and mycelial development.[3][13][14] This targeted action is highly selective for Oomycetes and does not affect beneficial fungi.[1]

Chemical Synthesis Overview

The industrial synthesis of this compound involves a multi-step process. A common route begins with the alkylation of 2,6-dimethylaniline (2,6-xylidine) with a chiral methyl 2-bromopropionate derivative to form the key D-alaninate intermediate.[15] This intermediate is then acylated by reacting it with methoxyacetyl chloride.[15][16] The final step is a purification process to ensure a high concentration of the active R-enantiomer, typically achieving a purity of at least 97%.[17]

Biological Activity and Fungicidal Spectrum

This compound is highly effective against a specific group of plant pathogens, the Oomycetes. It is not effective against true fungi.[1][3] Its systemic properties allow it to be absorbed through the roots, stems, and leaves, and then translocated throughout the plant, protecting both existing tissues and new growth.[1][13] This makes it suitable for various application methods including foliar spray, soil drench, and seed treatment.[3][5]

| Target Pathogen Genus | Common Diseases Caused | Example Crops |

| Phytophthora | Late Blight, Root Rot, Crown Rot | Potato, Tomato, Citrus, Avocado |

| Pythium | Damping-off, Root Rot | Vegetables, Ornamentals, Turf |

| Plasmopara | Downy Mildew | Grapes |

| Peronospora | Downy Mildew | Tobacco, Onions, Hops, Lettuce |

| Peronosclerospora | Downy Mildew | Maize, Sorghum |

Toxicological Profile

This compound exhibits low acute toxicity to mammals, birds, and bees.[5][10] The toxicological data for the racemic mixture (Metalaxyl) is often used for assessment, with the understanding that this compound presents a similar profile.[6][18]

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ | 669 mg/kg (Metalaxyl) | Rat | [10] |

| Acute Oral LD₅₀ | 566 mg/kg (Metalaxyl) | Rat | [19] |

| Acute Dermal LD₅₀ | > 3100 mg/kg (Metalaxyl) | Rat | [10] |

| Acute Contact LD₅₀ (48h) | > 25 µ g/bee | Bee | [20] |

| LC₅₀ (14d) | 830 mg a.i./kg | Earthworm | [20] |

| Aquatic LC₅₀ (96h) | > 100 mg/L | Rainbow Trout, Carp | [10] |

| Human ADI (Group) | 0 - 0.08 mg/kg bw | (for Metalaxyl & this compound) | [6][18] |

Experimental Protocols

Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the determination of this compound in technical materials or formulations.

1. Principle: The concentration of this compound is determined by high-performance liquid chromatography using a reversed-phase column and UV detection.

2. Reagents and Materials:

-

This compound reference standard (known purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium formate or other suitable buffer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

3. Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

4. Chromatographic Conditions (Typical):

-

Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (e.g., 65:35 v/v).[21]

-

Flow Rate: 1.0 mL/min.[21]

-

Column Temperature: 30°C (or ambient).

-

Injection Volume: 10-20 µL.

5. Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve in the mobile phase to prepare a stock solution. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, sonicate if necessary to ensure complete dissolution, and dilute to a final concentration within the calibration range.

-

Analysis: Filter all solutions through a 0.45 µm filter before injection. Inject the calibration standards followed by the sample solutions into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound remains a cornerstone for the management of Oomycete pathogens in modern agriculture. Its high specific activity, systemic properties, and well-defined mechanism of action make it an effective tool for integrated disease management programs.[1][3] Understanding its chemical properties, biological activity, and analytical methodologies is critical for its responsible and effective use in research, development, and crop protection. Continuous monitoring for resistance and adherence to resistance management strategies are essential to preserve its long-term efficacy.[13][15]

References

- 1. pomais.com [pomais.com]

- 2. researchgate.net [researchgate.net]

- 3. pomais.com [pomais.com]

- 4. This compound TC - HEBEN [hb-p.com]

- 5. This compound (Mefenoxam): A Systemic Fungicide for Oomycete Disease Control [jindunchemical.com]

- 6. fao.org [fao.org]

- 7. pomais.com [pomais.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. (R)-Metalaxyl | C15H21NO4 | CID 11150163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EXTOXNET PIP - METALAXYL [extoxnet.orst.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What are RNA polymerase I inhibitors and how do they work? [synapse.patsnap.com]

- 13. pomais.com [pomais.com]

- 14. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metalaxyl - Wikipedia [en.wikipedia.org]

- 16. Metalaxyl synthesis - chemicalbook [chemicalbook.com]

- 17. This compound (Ref: CGA 329351) [sitem.herts.ac.uk]

- 18. Pesticide residues in food: 2002 - METALAXYL AND this compound [inchem.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. hb-p.com [hb-p.com]

- 21. caod.oriprobe.com [caod.oriprobe.com]

- 22. helixchrom.com [helixchrom.com]

In-Depth Technical Guide: Metalaxyl-M's Inhibition of Ribosomal RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is a potent and specific inhibitor of ribosomal RNA (rRNA) synthesis in oomycetes, a class of destructive plant pathogens. This technical guide delineates the molecular mechanism of action of this compound, focusing on its targeted inhibition of RNA polymerase I (Pol I), the enzyme responsible for rRNA transcription. This document provides a comprehensive overview of the quantitative effects of this compound on rRNA synthesis, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Targeting RNA Polymerase I

This compound exerts its fungicidal activity by selectively interfering with the synthesis of ribosomal RNA in susceptible oomycetes.[1][2][3] The primary molecular target of this compound is RNA polymerase I, the specialized enzyme that transcribes the large ribosomal RNA precursor (pre-rRNA), which is subsequently processed to form the structural backbone of ribosomes.[4][5] By inhibiting RNA polymerase I, this compound effectively halts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately inhibiting fungal growth and development.[6] This targeted mode of action accounts for its high efficacy against oomycetes such as Phytophthora and Pythium species.[4][5]

Resistance to this compound has been linked to mutations in the gene encoding the largest subunit of RNA polymerase I, RPA190, further confirming this enzyme as the direct target.[7]

Quantitative Inhibition of rRNA Synthesis

Experimental data demonstrates a significant and specific inhibition of rRNA synthesis by metalaxyl. In studies with Phytophthora nicotianae, a concentration of 0.5 µg/mL of metalaxyl resulted in a profound inhibition of RNA synthesis.

| Parameter Measured | Organism | Metalaxyl Concentration (µg/mL) | Percent Inhibition | Reference |

| Total RNA Synthesis | Phytophthora nicotianae | 0.5 | ~80% | [8] |

| Ribosomal RNA (rRNA) Synthesis | Phytophthora nicotianae | 0.5 | >90% | [8] |

| Transfer RNA (tRNA) Synthesis | Phytophthora nicotianae | 0.5 | ~55% | [8] |

| Poly(A)-containing RNA Synthesis | Phytophthora nicotianae | 0.5 | ~55% | [8] |

This table summarizes the differential inhibitory effects of metalaxyl on various RNA species, highlighting the pronounced impact on rRNA synthesis.

| Organism | Fungicide | EC50 (µg/mL) for Mycelial Growth Inhibition | Reference |

| Phytophthora cactorum (sensitive isolates) | Metalaxyl | 0.033 - 1.993 | [5] |

| Phytophthora cactorum (resistant isolates) | Metalaxyl | >4,000,000 | [5] |

This table illustrates the effective concentrations of metalaxyl required to inhibit the growth of sensitive and resistant isolates of P. cactorum.

Experimental Protocols

In Vivo Ribosomal RNA Synthesis Assay using [³H]-Uridine Incorporation

This protocol is designed to quantify the rate of rRNA synthesis in oomycete mycelia by measuring the incorporation of a radiolabeled precursor, [³H]-uridine.

Materials:

-

Liquid culture of the target oomycete (e.g., Phytophthora sp.)

-

This compound stock solution (in a suitable solvent like DMSO)

-

[³H]-uridine

-

Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

-

Ethanol, 95%

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Mycelial Culture: Grow the oomycete in a suitable liquid medium to obtain a sufficient quantity of mycelia.

-

Fungicide Treatment: Aliquot the mycelial suspension into culture flasks. Add this compound to achieve the desired final concentrations. Include a solvent control (DMSO) and an untreated control. Incubate under standard growth conditions for a predetermined time.

-

Radiolabeling: Add [³H]-uridine to each flask to a final concentration of 1-5 µCi/mL. Incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized RNA.

-

Harvesting and Lysis: Harvest the mycelia by filtration. Lyse the cells using a suitable method (e.g., grinding in liquid nitrogen, bead beating) in the presence of a lysis buffer.

-

Precipitation of Macromolecules: Add an equal volume of ice-cold 10% TCA to the lysate to precipitate nucleic acids and proteins. Incubate on ice for 30 minutes.

-

Filtration: Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters sequentially with ice-cold 5% TCA and 95% ethanol to remove unincorporated [³H]-uridine and other small molecules.

-

Scintillation Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) or disintegrations per minute (DPM) and normalize to the total amount of RNA or mycelial dry weight. Calculate the percentage of inhibition relative to the untreated control.

In Vitro RNA Polymerase I Activity Assay using [¹⁴C]-UTP Incorporation

This assay measures the activity of isolated RNA polymerase I by quantifying the incorporation of [¹⁴C]-UTP into newly synthesized RNA transcripts using a DNA template.

Materials:

-

Partially purified RNA polymerase I from the target oomycete

-

DNA template containing rRNA genes

-

[¹⁴C]-UTP

-

Unlabeled ATP, GTP, CTP

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

-

This compound stock solution

-

Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Isolation of Nuclei and RNA Polymerase I: Isolate nuclei from oomycete mycelia through differential centrifugation. Further purify RNA polymerase I using column chromatography (e.g., DEAE-sephadex).

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DNA template, unlabeled ATP, GTP, and CTP, and the purified RNA polymerase I enzyme.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a solvent control.

-

Initiation of Transcription: Initiate the reaction by adding [¹⁴C]-UTP. Incubate at the optimal temperature for the enzyme (e.g., 25-30°C) for a defined period (e.g., 30-60 minutes).

-

Termination and Precipitation: Stop the reaction by adding ice-cold 10% TCA.

-

Collection and Washing of Precipitate: Collect the acid-precipitable material (newly synthesized RNA) on glass fiber filters. Wash the filters with 5% TCA and ethanol.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the rate of [¹⁴C]-UTP incorporation and calculate the percentage of inhibition for each this compound concentration. If a dose-response is performed, calculate the IC50 value.

Visualizations

Signaling Pathway and Molecular Interaction

The primary mechanism of this compound is the direct inhibition of RNA polymerase I, which disrupts the transcription of ribosomal RNA genes. There is currently no strong evidence to suggest the involvement of a complex upstream signaling cascade in the inhibitory action of this compound itself. The fungicide appears to directly interact with the RNA polymerase I enzyme complex.

Caption: Molecular mechanism of this compound action.

Experimental Workflow: In Vivo rRNA Synthesis Assay

The following diagram illustrates the workflow for assessing the impact of this compound on rRNA synthesis within living oomycete cells.

Caption: Workflow for the in vivo rRNA synthesis inhibition assay.

Conclusion

This compound is a highly specific and effective inhibitor of ribosomal RNA synthesis in oomycetes, acting directly on RNA polymerase I. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study its mechanism of action and to evaluate the efficacy of novel antifungal compounds targeting this essential pathway. The provided visualizations serve to clarify the molecular interactions and experimental procedures involved in the investigation of this compound's fungicidal properties. Further research to elucidate the precise binding site of this compound on the RNA polymerase I complex could provide valuable insights for the development of next-generation oomycete control agents.

References

- 1. mdpi.com [mdpi.com]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Chiral Potency of Metalaxyl-M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl, a widely utilized phenylamide fungicide, has been a cornerstone in the management of diseases caused by Oomycete pathogens for decades. Its efficacy, however, is not equally distributed between its two enantiomeric forms. The R-enantiomer, known as Metalaxyl-M (or mefenoxam), exhibits significantly higher fungicidal activity, leading to its development as a more potent and environmentally conscious alternative to the racemic mixture. This technical guide provides an in-depth exploration of the biological activities of this compound and its S-enantiomer, offering detailed experimental protocols, quantitative data, and visualizations of its mechanism of action to support further research and development in this area.

Fungicidal Activity of Metalaxyl Enantiomers

The fungicidal potency of Metalaxyl is almost exclusively attributed to the R-enantiomer. This stereoselectivity is evident in the significantly lower concentrations of this compound required to inhibit the growth of various Oomycete pathogens compared to the S-enantiomer.

Table 1: Fungicidal Activity (IC50/EC50) of Metalaxyl Enantiomers against Oomycete Pathogens

| Fungal Species | R-Metalaxyl (this compound) | S-Metalaxyl | Reference |

| Peronosporales spp. | 0.1 - 0.3 ppm (IC50) | 100 ppm (IC50) | [1] |

| Phytophthora infestans (mefenoxam-sensitive) | 0.568 µg/mL (mean EC50) | Not specified | |

| Phytophthora infestans (mefenoxam-resistant) | 366.5 µg/mL (mean EC50) | Not specified | |

| Phytophthora capsici (mefenoxam-sensitive) | 0.27 µg/mL (mean EC50) | Not specified | |

| Phytophthora capsici (mefenoxam-resistant) | 470.34 µg/mL (mean EC50) | Not specified |

Phytotoxicity of Metalaxyl Enantiomers

Interestingly, the S-enantiomer of metalaxyl, while largely inactive against fungi, is primarily responsible for the phytotoxic effects observed with the racemic mixture.[1][2] This highlights the importance of using the enantiomerically pure R-form to minimize crop damage.

Table 2: Phytotoxicity of Metalaxyl Enantiomers

| Assay | R-Metalaxyl (this compound) | S-Metalaxyl | Racemic Metalaxyl | Reference |

| Pepper Seedling Fresh Weight (at 100 ppm) | Significantly higher than control | Significantly lower than control | Significantly lower than control | [2] |

| Inhibition of 14C-Leucine Incorporation (at 100 µM, 30 min) | 29% | 81% | 46% | [2] |

Mechanism of Action: Inhibition of RNA Polymerase I

The primary mode of action for this compound is the specific inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[3][4] This is achieved by targeting RNA polymerase I (Pol I), the enzyme responsible for transcribing the large ribosomal RNA genes. The S-enantiomer has minimal to no inhibitory effect on this enzyme.

Resistance to this compound has been linked to mutations in the gene encoding the largest subunit of RNA polymerase I, RPA190. These mutations likely alter the binding site of the fungicide, reducing its inhibitory effect.

Below is a diagram illustrating the proposed mechanism of action.

Experimental Protocols

Chiral Separation of Metalaxyl Enantiomers by HPLC

This protocol details a method for the effective separation of R- and S-metalaxyl.

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral stationary phase column (e.g., Cellulose-tris(3,5-dimethylphenylcarbamate) coated on silica gel)

-

n-Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Metalaxyl standard (racemic)

-

Samples for analysis

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 70:30 (v/v) ratio.[5] Degas the mobile phase before use.

-

HPLC Conditions:

-

Sample Preparation: Dissolve a known amount of the metalaxyl standard or sample in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

-

Injection and Analysis: Inject the prepared sample into the HPLC system. Record the chromatogram and identify the peaks corresponding to the R- and S-enantiomers based on the retention times of the standard.

Fungicidal Activity Assay (In Vitro)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of metalaxyl enantiomers against Oomycete pathogens.

Materials and Equipment:

-

Pure cultures of the target Oomycete pathogen (e.g., Phytophthora infestans)

-

Appropriate culture medium (e.g., V8 juice agar or lima bean agar)

-

Stock solutions of R-metalaxyl and S-metalaxyl in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Incubator

Procedure:

-

Media Preparation: Prepare the desired agar medium and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C.

-

Incorporation of Fungicide: Add the appropriate volumes of the stock solutions of R- and S-metalaxyl to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent only. Pour the amended and control media into sterile petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the pathogen onto the center of each agar plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific pathogen (e.g., 18-20°C for P. infestans).

-

Data Collection: After a defined incubation period (e.g., 5-7 days), measure the radial growth of the mycelium on each plate.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC50 value using a suitable statistical software.

Pepper Seedling Phytotoxicity Bioassay

This bioassay assesses the phytotoxic effects of metalaxyl enantiomers on the growth of pepper seedlings.

Materials and Equipment:

-

Pepper seeds (e.g., Capsicum annuum)

-

Hoagland and Arnon nutrient solution

-

Stock solutions of R-metalaxyl and S-metalaxyl

-

Growth containers (e.g., hydroponic system or pots with inert substrate)

-

Controlled environment growth chamber

Procedure:

-

Seed Germination: Germinate pepper seeds in a suitable medium until they reach the two-leaf stage.

-

Transplanting: Transfer the seedlings to the growth containers containing Hoagland and Arnon solution.

-

Treatment Application: Add the R- and S-metalaxyl enantiomers to the nutrient solution to achieve a range of concentrations (e.g., 0.1, 1, 10, 100 ppm). Include a control group with no fungicide.

-

Growth Conditions: Maintain the seedlings in a growth chamber with controlled temperature, light, and humidity.

-

Data Collection: After a specified period (e.g., 14 days), harvest the seedlings and measure parameters such as shoot height, root length, and fresh/dry weight.

-

Data Analysis: Compare the growth parameters of the treated plants with the control group to determine the extent of phytotoxicity.

Protein Synthesis Inhibition Assay (14C-Leucine Incorporation)

This assay measures the effect of metalaxyl enantiomers on protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins in citrus mesophyll cells.[2]

Materials and Equipment:

-

Citrus leaves

-

Enzymes for cell wall digestion (e.g., cellulase, pectinase)

-

14C-Leucine

-

Scintillation counter

-

Stock solutions of R-metalaxyl and S-metalaxyl

Procedure:

-

Isolation of Mesophyll Cells: Isolate mesophyll cells from citrus leaves by enzymatic digestion of the cell walls.

-

Incubation with Fungicide: Pre-incubate the isolated cells with various concentrations of R- and S-metalaxyl for a short period.

-

Radiolabeling: Add 14C-leucine to the cell suspension and incubate for a defined time (e.g., 30-60 minutes).

-

Termination of Incorporation: Stop the incorporation of 14C-leucine by adding a suitable reagent (e.g., trichloroacetic acid).

-

Quantification of Radioactivity: Precipitate the proteins, wash them to remove unincorporated 14C-leucine, and measure the radioactivity of the protein pellet using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each treatment compared to the control (no fungicide).

Conclusion

The enantiomers of metalaxyl exhibit a clear and significant difference in their biological activities. The R-enantiomer, this compound, is a potent inhibitor of RNA polymerase I in Oomycetes, making it a highly effective fungicide. Conversely, the S-enantiomer is largely responsible for the phytotoxicity associated with the racemic mixture. This in-depth understanding of the stereoselective activity of metalaxyl enantiomers is crucial for the development of more effective and safer agricultural products. The detailed protocols and data presented in this guide are intended to facilitate further research into the nuanced interactions of these chiral molecules with biological systems.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Phytotoxicity of the Fungicide Metalaxyl and Its Optical Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Effect of metalaxyl on the synthesis of RNA, DNA and protein in Phytophthora nicotianae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis of the R-enantiomer of Metalaxyl: A Technical Guide

Introduction

Metalaxyl, a phenylamide fungicide, is a chiral compound widely used in agriculture to control oomycete pathogens. Its fungicidal activity resides almost exclusively in the R-enantiomer, also known as Metalaxyl-M or Mefenoxam. The use of the enantiopure R-enantiomer allows for a reduction in the required application rates, minimizing the environmental impact. This technical guide provides an in-depth overview of the primary synthetic routes to obtain the R-enantiomer of Metalaxyl, tailored for researchers, scientists, and drug development professionals. The methodologies discussed include the synthesis of the racemic mixture, followed by chiral resolution, as well as asymmetric synthesis and biocatalytic approaches.

Synthesis of Racemic Metalaxyl

The synthesis of racemic Metalaxyl serves as the foundational step for subsequent chiral resolution. The common industrial process involves a two-step sequence starting from 2,6-dimethylaniline.

Synthesis of Racemic Methyl N-(2,6-dimethylphenyl)alaninate

The first step is the N-alkylation of 2,6-dimethylaniline with a methyl 2-halopropionate (e.g., methyl 2-bromopropionate) to yield racemic methyl N-(2,6-dimethylphenyl)alaninate.

Experimental Protocol:

A detailed experimental protocol for a similar continuous-flow process has been described, which can be adapted for batch synthesis. In a typical batch process, 2,6-dimethylaniline is reacted with methyl 2-bromopropionate in the presence of a base, such as sodium bicarbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, washed with water to remove inorganic salts, and the organic layer is concentrated under reduced pressure to yield the crude racemic methyl N-(2,6-dimethylphenyl)alaninate. Purification can be achieved by vacuum distillation.

Acylation to Racemic Metalaxyl

The second step involves the acylation of the synthesized racemic methyl N-(2,6-dimethylphenyl)alaninate with methoxyacetyl chloride.

Experimental Protocol:

According to a patented process, racemic methyl N-(2,6-dimethylphenyl)alaninate is dissolved in a suitable solvent such as toluene, benzene, or dichloromethane.[1] A base, which can be sodium carbonate, potassium carbonate, triethylamine, or pyridine, is added to the solution.[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) is also introduced.[1] Methoxyacetyl chloride is then added dropwise to the stirred solution at room temperature. The reaction is typically allowed to proceed for 1-4 hours.[1] Upon completion, the reaction mixture is washed with water, and the organic layer is extracted with a solvent like diethyl ether. The extract is then concentrated to afford racemic Metalaxyl.[1]

Enantioselective Synthesis of (R)-Metalaxyl

Enantioselective synthesis aims to directly produce the desired R-enantiomer, thus avoiding the need for a resolution step and the generation of the unwanted S-enantiomer. The primary approaches include asymmetric hydrogenation and biocatalytic kinetic resolution.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral enamide precursor is a highly efficient method for the synthesis of (R)-Metalaxyl. This approach utilizes a chiral transition metal catalyst, typically a rhodium complex with a chiral phosphine ligand, to stereoselectively deliver hydrogen to the double bond of the enamide.

General Experimental Protocol for Asymmetric Hydrogenation of Enamides:

The enamide substrate is dissolved in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) in a high-pressure reactor. A rhodium precursor, such as [Rh(COD)2]BF4, and a chiral bisphosphine ligand (e.g., a derivative of DuPhos or Josiphos) are added. The reactor is purged with hydrogen and then pressurized to the desired level (typically 1-50 atm). The reaction is stirred at a specific temperature (often ranging from room temperature to 50°C) until the reaction is complete. The enantiomeric excess of the product is determined by chiral chromatography.

Biocatalytic Kinetic Resolution

A highly effective and scalable method for the synthesis of (R)-Metalaxyl involves the enzymatic kinetic resolution of racemic methyl N-(2,6-dimethylphenyl)alaninate. This process utilizes a lipase that selectively hydrolyzes one enantiomer of the racemic ester, allowing for the separation of the desired enantiomer.

Experimental Protocol:

A practical synthesis has been developed using lipase-catalyzed hydrolytic kinetic resolution.[2]

-

Enzymatic Resolution: Racemic methyl N-(2,6-dimethylphenyl)alaninate is suspended in a phosphate buffer (pH 7.0). Lipase PS (from Pseudomonas cepacia) is added, and the mixture is stirred at 30°C. The lipase selectively hydrolyzes the (R)-ester to the corresponding (R)-N-(2,6-dimethylphenyl)alanine acid, leaving the (S)-ester largely unreacted.[2]

-

Separation: The resulting mixture of the (R)-acid and the (S)-ester can be separated by a simple extraction procedure. The (R)-acid is extracted into an aqueous base, while the (S)-ester remains in the organic phase.[2]

-

Esterification of (R)-Acid: The purified (R)-acid is then re-esterified to form (R)-methyl N-(2,6-dimethylphenyl)alaninate. This can be achieved by reacting the acid with methanol in the presence of thionyl chloride, with the reaction being refluxed for 3 hours.[2]

-

Racemization of (S)-Ester: To improve the overall yield, the undesired (S)-ester can be racemized and recycled. This is accomplished by treating the (S)-ester with a mixture of n-butyraldehyde and benzoic acid in toluene.[2]

-

Final Acylation: The enantiomerically pure (R)-methyl N-(2,6-dimethylphenyl)alaninate is then acylated with methoxyacetyl chloride in the presence of sodium bicarbonate in toluene at room temperature for 1 hour to yield (R)-Metalaxyl with an enantiomeric excess of >98%.[2]

Chiral Resolution of Racemic Metalaxyl

An alternative to asymmetric synthesis is the resolution of the racemic mixture of Metalaxyl. This can be achieved through preparative chiral chromatography or diastereomeric crystallization.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC can be used to separate the enantiomers of racemic Metalaxyl. While effective, this method is often more expensive and less scalable than crystallization-based methods for large-scale production.

Experimental Protocol for Analytical Chiral HPLC (Adaptable for Preparative Scale):

The separation of Metalaxyl enantiomers can be achieved on a Chiralcel OJ-H column.[3] A mobile phase consisting of n-hexane, 2-propanol, and acetic acid (e.g., 95:5:0.1, v/v/v) is used.[3] The flow rate and temperature can be optimized to achieve the best resolution. For preparative scale, a larger column diameter and higher flow rates would be employed.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and industrially viable method for chiral resolution.[4] It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by crystallization.

General Experimental Protocol for Diastereomeric Crystallization:

-

Salt Formation: Racemic Metalaxyl, which is a neutral compound, would first need to be hydrolyzed to its corresponding carboxylic acid (Metalaxyl acid). The racemic Metalaxyl acid is then dissolved in a suitable solvent, and an equimolar amount of a chiral amine resolving agent (e.g., (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine) is added to form diastereomeric salts.

-

Crystallization: The solution is then allowed to cool slowly, or an anti-solvent is added to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation and Purification: The crystals of the desired diastereomer are collected by filtration and can be further purified by recrystallization.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid (e.g., HCl) to protonate the resolving agent and liberate the enantiomerically pure (R)-Metalaxyl acid. The resolving agent can often be recovered and reused. The (R)-Metalaxyl acid is then esterified to give (R)-Metalaxyl.

Data Summary

The following tables summarize the quantitative data for the different synthetic approaches to (R)-Metalaxyl.

Table 1: Biocatalytic Kinetic Resolution of Methyl N-(2,6-dimethylphenyl)alaninate

| Enzyme | Substrate Concentration | Conversion | Enantiomeric Excess (e.e.) of (R)-Acid |

| Lipase PS | 300 g/L | ~50% | >98% |

Data sourced from "Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl".[2]

Table 2: Final Acylation to (R)-Metalaxyl

| Starting Material | Yield | Enantiomeric Excess (e.e.) |

| (R)-Methyl N-(2,6-dimethylphenyl)alaninate | Quantitative | >98% |

Data sourced from "Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl".[2]

Visualizations

The following diagrams illustrate the key synthetic workflows and logical relationships described in this guide.

Caption: Overview of synthetic routes to (R)-Metalaxyl.

References

An In-depth Technical Guide to the Systemic Properties of Metalaxyl-M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is a highly effective systemic fungicide renowned for its specific activity against Oomycete pathogens, such as Phytophthora and Pythium species.[1][2][3] Its systemic nature is a key attribute, allowing for the protection of new growth and untreated plant parts, rendering it a valuable tool in modern agriculture.[4][5] This technical guide provides a comprehensive overview of the systemic properties of this compound, including its uptake, translocation, and distribution within plants, its mode of action, and relevant experimental protocols.

Physicochemical Properties

This compound is the biologically more active isomer of metalaxyl, offering comparable efficacy at lower application rates.[1][6] It is characterized by its high water solubility, a property that significantly influences its mobility within both the plant and the soil.[2][5]

| Property | Value | Reference |

| IUPAC Name | methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alaninate | [7] |

| CAS No. | 70630-17-0 | [7] |

| Molecular Formula | C₁₅H₂₁NO₄ | [7] |

| Molecular Weight | 279.33 g/mol | [7] |

| Water Solubility | 8,400 mg/L at 22 °C | [2][8] |

| log P (octanol/water) | 1.65 | [8] |

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit protein synthesis in target fungi.[7] Specifically, it interferes with the synthesis of ribosomal RNA (rRNA) by targeting and inhibiting RNA polymerase I.[1][3][9] This disruption halts the production of essential proteins, ultimately leading to the cessation of fungal growth and development, including spore germination and mycelial spread.[1][4]

Systemic Properties: Uptake, Translocation, and Distribution

This compound exhibits robust systemic activity, meaning it is absorbed by the plant and transported throughout its vascular system. This ensures protection of both treated and untreated plant parts, including new growth that emerges after application.[1][4]

Uptake

This compound can be absorbed by various plant parts, including the roots, stems, and leaves.[4][5] This versatility allows for flexible application methods such as soil drenches, seed treatments, and foliar sprays.[1] Studies have shown that radiolabeled metalaxyl is readily absorbed by plant roots and translocated to the aerial portions of the plant.[2][10]

Translocation

Once absorbed, this compound is transported throughout the plant via both the xylem and phloem, demonstrating both acropetal (upward) and basipetal (downward) movement.[4][5][9] However, acropetal movement in the xylem is generally more pronounced, leading to accumulation in the upper leaves.[1][11] This efficient translocation ensures that the active ingredient reaches sites of new growth, providing continuous protection against fungal pathogens.[4] Studies on grapevine seedlings have demonstrated effective translocation to upper leaves following soil drench or direct stem application.[11]

Distribution

The distribution of this compound within the plant is influenced by the method of application and the plant's growth stage. Following root uptake, it is distributed throughout the plant, with higher concentrations often found in the leaves.[2][10] In mature leaves, radioactivity from labeled metalaxyl has been observed to concentrate at the margins.[2]

Metabolism in Plants

In plants, this compound undergoes metabolic degradation. The major metabolic pathways include the hydrolysis of the methyl ester and the oxidation of the ring-methyl groups.[2][3] These processes can lead to the formation of various metabolites, which may then be conjugated with plant components like glucose.[12] In lettuce, for instance, the parent metalaxyl and a metabolite, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine, were found to be significant components of the total residue.[12]

Quantitative Data

Efficacy and Application Rates

The application rates of this compound vary depending on the crop, target pathogen, and application method.

| Crop | Target Disease | Application Rate (g this compound/ha) | Application Method | Reference |

| Hops | Pseudoperonospora humuli | 100-140 | Foliar Spray | [7] |

| Potatoes, Tomatoes | Phytophthora infestans | 100-140 | Foliar Spray | [7] |

| Tobacco | Peronospora tabacina | 100-140 | Foliar Spray | [7] |

| Vines | Plasmopara viticola | 100-140 | Foliar Spray | [7] |

| Vegetables | Downy Mildews | 100-140 | Foliar Spray | [7] |

| Lettuce | Bremia lactucae | 100-140 | Foliar Spray | [7] |

| Avocado, Citrus | Root and Lower Stem Rots | 250-1000 | Soil Application | [7] |

| Tobacco | Phytophthora nicotianae | 250-1000 | Soil Application | [7] |

| Peppers | Phytophthora spp. | 250-1000 | Soil Application | [7] |

| Various Crops | Pythium spp. | 250-1000 | Soil Application | [7] |

| Maize, Peas, Sorghum, Sunflowers | Systemic Peronosporaceae | 35-300 g/100 kg seed | Seed Treatment | [7] |

| Various Crops | Damping-off (Pythium spp.) | 8.25-17.5 g/100 kg seed | Seed Treatment | [7] |

Soil Mobility and Persistence

The mobility and persistence of this compound in soil are influenced by soil type, organic matter content, and environmental conditions. Its high water solubility contributes to its potential for leaching, particularly in sandy soils with low organic matter.[2][13]

| Parameter | Value | Conditions | Reference |

| Soil Half-life | Approx. 3 and 8 weeks | Unsterilized Guelph Loam and Bradford Muck, respectively | [13] |

| Soil Half-life | 7-14 days | Aerobic conditions | [9] |

| Adsorption (K values) | 0.45 - 31.62 nanomoles/g | Fox Sandy Loam to Bradford Muck | [13] |

| Mobility | Inversely related to adsorption and organic matter content | - | [13] |

Experimental Protocols

Studying Uptake and Translocation using Radiolabeled Compounds

A common method to investigate the systemic properties of fungicides like this compound involves the use of radiolabeled compounds (e.g., ¹⁴C-Metalaxyl-M).

Objective: To quantify the uptake, translocation, and distribution of this compound in a model plant system.

Methodology:

-

Plant Cultivation: Grow model plants (e.g., tomato, mustard) hydroponically or in a defined soil matrix to a specific growth stage.[10][14]

-

Application of Radiolabeled this compound:

-

Root Uptake: Introduce a known concentration of ¹⁴C-Metalaxyl-M into the hydroponic solution or as a soil drench.[10]

-

Foliar Uptake: Apply a defined amount of ¹⁴C-Metalaxyl-M to a specific leaf surface.

-

-

Incubation: Grow the plants under controlled environmental conditions for a set period.

-

Harvesting and Sectioning: At various time points, harvest the plants and dissect them into different parts (roots, stem, older leaves, younger leaves, etc.).

-

Quantification of Radioactivity:

-

Combustion Analysis: Combust the dried plant tissues and measure the released ¹⁴CO₂ using liquid scintillation counting to determine the total amount of this compound and its metabolites in each section.[10]

-

Autoradiography: Press the whole plant or plant sections against X-ray film to visualize the distribution of the radiolabel.

-

-

Data Analysis: Calculate the percentage of applied radioactivity absorbed and its distribution among the different plant parts over time.

Analytical Methods for Residue Determination

The quantification of this compound residues in plant tissues is crucial for understanding its persistence and metabolism. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.[15][16][17]

Objective: To determine the concentration of this compound and its metabolites in plant samples.

Methodology:

-

Sample Preparation:

-

Clean-up:

-

Perform liquid-liquid partition and/or column chromatography (e.g., with alumina) to remove interfering co-extractives.[15]

-

-

Analysis:

-

HPLC: Utilize a suitable column (e.g., reverse-phase ODS or normal-phase chiral) and mobile phase. Detection can be achieved using a UV detector or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[16][17][19]

-

GC: Employ a capillary column and a nitrogen-phosphorus detector (N/P-detector) for sensitive detection.[15]

-

-

Quantification:

-

Use an internal or external standard method with a calibration curve generated from certified reference standards of this compound and its metabolites.[18]

-

Conclusion

This compound's potent systemic properties are fundamental to its efficacy as a fungicide. Its ability to be readily absorbed and translocated throughout the plant ensures comprehensive protection against a range of devastating Oomycete pathogens. Understanding the intricacies of its uptake, transport, mode of action, and metabolism is paramount for optimizing its use in integrated pest management strategies, managing resistance, and ensuring food safety. The experimental protocols outlined in this guide provide a framework for further research into the systemic behavior of this compound and other novel agrochemicals.

References

- 1. pomais.com [pomais.com]

- 2. researchgate.net [researchgate.net]

- 3. Metalaxyl: persistence, degradation, metabolism, and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pomais.com [pomais.com]

- 5. pomais.com [pomais.com]

- 6. pomais.com [pomais.com]

- 7. This compound TC - HEBEN [hb-p.com]

- 8. Metalaxyl - Wikipedia [en.wikipedia.org]

- 9. aceagrochem.com [aceagrochem.com]

- 10. researchgate.net [researchgate.net]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [Gas chromatography determination of metalaxyl in plant material] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Study of the Kinetics of Metalaxyl Accumulation and Dissipation in Durian (Durio zibethinus L.) Leaf Using High-Performance Liquid Chromatography (HPLC) Technique | MDPI [mdpi.com]

- 17. caod.oriprobe.com [caod.oriprobe.com]

- 18. ppqs.gov.in [ppqs.gov.in]

- 19. Dissipation and Residue of this compound and Azoxystrobin in Scallions and Cumulative Risk Assessment of Dietary Exposure to Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Metalaxyl-M and the Soil Microbiome: An In-depth Technical Guide

An Examination of the Fungicide's Effects on Non-Target Soil Microorganisms

Metalaxyl-M, the more biologically active R-enantiomer of the fungicide metalaxyl, is widely employed in agriculture to combat diseases caused by Oomycete pathogens.[1][2] Its systemic nature and efficacy make it a valuable tool for crop protection.[2] However, its introduction into the soil environment raises pertinent questions about its impact on the vast and complex communities of non-target microorganisms that are crucial for soil health and ecosystem functioning. This technical guide synthesizes current research to provide a comprehensive overview of the effects of this compound on these vital soil inhabitants.

Impact on Soil Microbial Biomass and Community Structure

The application of this compound can induce significant shifts in the overall microbial biomass and the relative abundance of different microbial groups. The outcomes of these interactions are often dependent on factors such as soil type, application rate, and the duration of exposure.

Microbial Populations

Studies have shown varied responses of different microbial populations to this compound. For instance, repeated applications of its racemic form, metalaxyl, have been observed to initially decrease bacterial and fungal populations, which then recover over time.[3] In contrast, actinomycetes showed an increase in population at the end of some experiments.[3] A shift towards a fungal-dominated microbial community has also been noted in soil treated with this compound.[3][4]

Root-irrigation with this compound has been found to reduce the richness of the soil fungal community and alter its structure.[5] Specifically, an increase in the relative abundance of Ascomycota has been observed following treatment.[5] Ascomycota are significant decomposers of lignocellulose in soil, and an increase in their abundance may suggest an enhanced decomposition of organic matter.[5]

Arbuscular Mycorrhizal Fungi (AMF)

Arbuscular mycorrhizal fungi, which form symbiotic relationships with the roots of most terrestrial plants, can also be affected by this compound. Some studies suggest that metalaxyl can stimulate root colonization by Glomus spp.[6] However, other research indicates that seed treatment with metalaxyl can reduce AMF root colonization in certain crops, with the effect varying depending on whether the inoculum is native or commercial.[7] The response of AMF to fungicides can be species-specific, with some species showing less sensitivity than others.[6]

Effects on Soil Enzyme Activities

Soil enzymes are critical mediators of biogeochemical cycles, and their activity levels are often used as indicators of soil health. This compound has been shown to influence the activity of several key soil enzymes.

Generally, the application of phenylamide fungicides like this compound can have both positive and negative effects on soil enzymatic activities.[8] While activities of phosphatases and β-glucosidase may be stimulated, dehydrogenase activity is often adversely affected.[8][9] Urease activity, on the other hand, has been observed to significantly increase with the application of this compound.[5] One study reported that except for urease, which showed a continuous decrease, other enzymatic activities like dehydrogenase, phosphatase, arylsulphatase, and β-glucosidase initially increased and then decreased after metalaxyl application.[10]

Table 1: Summary of Quantitative Data on the Effects of this compound on Soil Microbial Parameters

| Parameter | Organism/Enzyme | Concentration | Soil Type | Duration | Observed Effect | Reference |

| Fungal Community Richness | Fungi | Not specified | Not specified | Not specified | Reduced | [5] |

| Relative Abundance | Ascomycota | Not specified | Not specified | Not specified | Increased | [5] |

| Urease Activity | Urease | Not specified | Not specified | Not specified | Significantly increased | [5] |

| Dehydrogenase Activity | Dehydrogenase | 10 mg kg⁻¹ (Metalaxyl) | Not specified | Not specified | 63.3% decrease | [10] |

| Microbial Populations | Bacteria, Fungi | Recommended and 2x recommended field rate (Metalaxyl) | Not specified | First 14 days | Decreased | [3] |

| Microbial Populations | Actinomycetes | Recommended and 2x recommended field rate (Metalaxyl) | Not specified | End of experiment | Increased | [3] |

| Phosphatase & β-glucosidase Activity | Phosphatases, β-glucosidase | Recommended field rates | Temperate and tropical | Not specified | Stimulated | [8][9] |

| Dehydrogenase Activity | Dehydrogenase | Recommended field rates | Temperate and tropical | Not specified | Adversely affected | [8][9] |

Influence on Nutrient Cycling

By altering microbial populations and their enzymatic activities, this compound can indirectly affect nutrient cycling processes in the soil.

Nitrogen Cycle

The application of this compound and the related fungicide hymexazol has been shown to significantly increase the contents of ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) in the soil.[5] This suggests an impact on the nitrogen cycle, potentially through effects on nitrifying and denitrifying microorganisms. However, another study found that mefenoxam (this compound) led to a decrease in available nitrogen, particularly nitrate.[8] These contrasting findings highlight the complexity of the interactions and the influence of specific experimental conditions. Some research suggests that metalaxyl generally stimulates nitrogen-fixing and phosphorus-solubilizing microorganisms.[3]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are outlines of key experimental protocols cited in the literature.

Assessment of Microbial Community Structure

Terminal Restriction Fragment Length Polymorphism (T-RFLP) and Denaturing Gradient Gel Electrophoresis (DGGE)

These molecular fingerprinting techniques are widely used to analyze microbial community composition.[11][12][13]

-

DNA Extraction: Total microbial DNA is extracted from soil samples using commercially available kits or established protocols.

-

PCR Amplification: Specific gene regions, such as the 16S rRNA gene for bacteria or the 18S rRNA gene for fungi, are amplified using fluorescently labeled primers (for T-RFLP) or primers with a GC-clamp (for DGGE).

-

T-RFLP: The amplified PCR products are digested with a restriction enzyme. The fluorescently labeled terminal restriction fragments are then separated by size using capillary electrophoresis. The resulting electropherogram provides a profile of the microbial community.[14]

-

DGGE: The PCR products are separated on a polyacrylamide gel containing a denaturing gradient (e.g., of urea and formamide). DNA fragments with different sequences will denature at different points in the gradient, resulting in a band pattern that represents the community structure.[12][15]

Soil Enzyme Assays

Dehydrogenase Activity

Dehydrogenase activity is a measure of the total oxidative activity of microorganisms in the soil.

-

Principle: The assay is based on the reduction of a colorless, water-soluble tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to a colored, water-insoluble formazan (triphenyl formazan, TPF) by dehydrogenases.[16][17]

-

Procedure:

Phosphatase Activity (Acid and Alkaline)

Phosphatases are enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate.

-

Principle: The assay measures the release of p-nitrophenol (p-NP) from the artificial substrate p-nitrophenyl phosphate (pNPP) upon incubation with a soil sample.[16][18]

-

Procedure:

-

A soil sample is incubated with a buffered pNPP solution at a specific pH for acid or alkaline phosphatase.

-

After incubation, the reaction is stopped, and the p-NP released is extracted.

-

The concentration of p-NP is determined spectrophotometrically at approximately 400 nm after color development with an alkaline solution.[16][18][19]

-

Visualizing the Impact: Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing this compound's effects and the logical relationships between its application and the subsequent impacts on the soil microbiome.

References

- 1. This compound (Ref: CGA 329351) [sitem.herts.ac.uk]

- 2. pomais.com [pomais.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Arbuscular mycorrhizal fungi and their response to pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microbial Community Profiling Using Terminal Restriction Fragment Length Polymorphism (T-RFLP) and Denaturing Gradient Gel Electrophoresis (DGGE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of T-RFLP and DGGE techniques to assess denitrifier community composition in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Terminal Restriction Fragment Length Polymorphism Data Analysis for Quantitative Comparison of Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Use of phosphatase and dehydrogenase activities in the as... [degruyterbrill.com]

- 17. d-nb.info [d-nb.info]

- 18. Use of Phosphatase and Dehydrogenase Activities in the Assessment of Calcium Peroxide and Citric Acid Effects in Soil Contaminated with Petrol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Genesis of a Potent Fungicide: A Technical Guide to the Initial Synthesis and Discovery of Mefenoxam

Introduction: In the annals of crop protection, the development of mefenoxam stands as a landmark achievement in stereochemistry and fungicide innovation. Initially introduced as a racemic mixture under the name metalaxyl by Ciba-Geigy in the 1970s, subsequent research unveiled that the fungicidal activity resided almost exclusively in a single enantiomer.[1] This pivotal discovery led to the development and commercialization of mefenoxam, the (R)-enantiomer of metalaxyl, offering enhanced efficacy at lower application rates. This technical guide provides an in-depth exploration of the initial synthesis of racemic metalaxyl and the subsequent discovery and enantioselective synthesis of its active isomer, mefenoxam.

The Advent of a New Fungicide: Racemic Metalaxyl

The journey to mefenoxam began with the synthesis of metalaxyl, a phenylamide fungicide developed by Ciba-Geigy. The initial commercial product was a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers.[2]

Initial Synthesis of Racemic Metalaxyl

The first synthesis of metalaxyl was disclosed in patents filed by Ciba-Geigy.[3] The process is a two-step reaction involving the formation of a key intermediate, methyl N-(2,6-dimethylphenyl)alaninate, followed by acylation.

Experimental Protocol: Synthesis of Racemic Metalaxyl

Step 1: Synthesis of methyl N-(2,6-dimethylphenyl)alaninate

-